1-(1,2,3-Thiadiazol-5-yl)ethanone
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Overview
Description
1-(1,2,3-Thiadiazol-5-yl)ethanone is a chemical compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 g/mol . It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. This compound is primarily used in research and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(1,2,3-Thiadiazol-5-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(1,2,3-Thiadiazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,2,3-Thiadiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-5-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1,2,3-Thiadiazol-5-yl)ethanone can be compared with other thiadiazole derivatives, such as:
Thidiazuron: A well-known inhibitor of cytokinin oxidase/dehydrogenase, used in plant growth regulation.
1,2,3-Thiadiazole-4-carboxylic acid: Another thiadiazole derivative with applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(thiadiazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFDTGKNKIPJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567017 |
Source
|
Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136918-88-2 |
Source
|
Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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